C.I. Pigment Violet 1

Catalog No.
S3722905
CAS No.
64381-98-2
M.F
C28H31N2O3.Cl
C28H31ClN2O3
M. Wt
479.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Pigment Violet 1

CAS Number

64381-98-2

Product Name

C.I. Pigment Violet 1

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

Molecular Formula

C28H31N2O3.Cl
C28H31ClN2O3

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H

InChI Key

PYWVYCXTNDRMGF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O

Solubility

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/
INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/
SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/
VERY SOL IN WATER & ALCOHOL
SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE
SOL IN BENZENE

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]

Description

The exact mass of the compound C.I. Pigment Violet 1 is 443.23346786 g/mol and the complexity rating of the compound is 811. The solubility of this chemical has been described as less than 0.1 mg/mL at 63° F (NTP, 1992). Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

C.I. Pigment Violet 1, also known as C.I. 45170:2, is a synthetic dye characterized by its vibrant reddish-purple hue. It is classified under the xanthene structure, with the molecular formula C28H31N2O3+C_{28}H_{31}N_{2}O_{3}^{+} and a molecular weight of 443.36 g/mol. This compound is soluble in water and ethanol, producing a strong fluorescent light red solution, and exhibits slight solubility in acetone . The pigment's unique properties make it suitable for various applications, particularly in the fields of art and industry.

C.I. Pigment Violet 1 primarily reacts as a base and can undergo several notable transformations:

  • Acidic Conditions: In concentrated sulfuric acid, it transforms to a yellow-brown color while exhibiting strong green fluorescence. When diluted, it shifts from a large red to blue light red and eventually to orange .
  • Alkaline Conditions: In aqueous sodium hydroxide, it yields a rose-red color upon heating, leading to the formation of a villous precipitation .
  • Oxidative Conditions: The pigment can react with strong oxidizing agents, which may alter its color properties.

C.I. Pigment Violet 1 can be synthesized through various methods:

  • Condensation Reaction: A common method involves the condensation of 3-(Diethylamino)phenol with phthalic anhydride, followed by alkali fusion and subsequent crystallization using sulfuric and hydrochloric acids .
  • Pressure Reaction: Another synthesis route includes reacting 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid with diethylamine under pressure conditions (BP 960088), followed by transformation using phosphorus molybdenum acid lake .

C.I. Pigment Violet 1 is widely utilized across various domains:

  • Art Supplies: It is commonly found in paints and inks due to its vibrant color and stability.
  • Industrial Coatings: The pigment's durability makes it suitable for industrial applications where long-lasting color is essential .
  • Textiles: It is also employed in dyeing processes for fabrics.
  • Cosmetics: Its fluorescent properties are advantageous in cosmetic formulations.

  • Solvent Interactions: The pigment demonstrates different solubility profiles in organic solvents like ethanol and acetone, influencing its application in formulations.
  • Chemical Stability: The compound's stability under various pH conditions indicates potential interactions with other chemical components in formulations .

Several compounds share structural or functional similarities with C.I. Pigment Violet 1:

Compound NameMolecular FormulaColor CharacteristicsUnique Features
C.I. Basic Violet 10C20H19N3C_{20}H_{19}N_{3}Bright violetBasic dye; used in textile applications
Rhodamine BC28H31ClN2OC_{28}H_{31}ClN_{2}OFluorescent pinkStrong fluorescent properties; used in biological staining
C.I. Pigment Violet 5C29H31N2O3C_{29}H_{31}N_{2}O_{3}Reddish violetHigher stability under light exposure

C.I. Pigment Violet 1 stands out due to its unique xanthene structure and high fluorescent properties compared to others listed above, making it particularly valuable in artistic applications where vibrancy and visibility are crucial.

Physical Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics.
Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO]
Green crystals or reddish-violet powder.

Color/Form

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT
LEAFLETS FROM DILUTE HYDROCHLORIC ACID

Color Additive Status

Array
FDA Color Additive Status for use in DRUG AND COSMETIC

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.2023205 g/mol

Monoisotopic Mass

478.2023205 g/mol

Heavy Atom Count

34

UNII

K7G5SCF8IL

Related CAS

14728-79-1
6663-75-8 (acetate)
72561-83-2 (dihydride)
81-88-9 (chloride)

Absorption Distribution and Excretion

... WAS METABOLIZED SIMILARLY IN DOGS, RATS & RABBITS, AS EVIDENCED BY CHROMATOGRAPHIC ANALYSIS OF THEIR URINE & FECAL EXTRACTS. CMPD WAS EXTENSIVELY ABSORBED FROM GI TRACT: OF 1% GIVEN IN DIET, ONLY 3-5% WAS RECOVERED UNCHANGED IN URINE & FECES.
RHODAMINE B EXHIBITS HIGH PLASMA PROTEIN BINDING.
INTENSITY OF DYE COLOR IN PANCREATIC JUICE OF DOGS DECR IN ORDER: BASIC FUCHSINE, ACRIDINE RED, NEW FUCHSINE, RHODAMINE B, PHENOL RED, RHODAMINE 6G.
The adsorption equilibrium (as determined by Langmuir's or Freundlich's equations) of microbial suspensions containing Rhodamine B, and melting temperature of Rhodamine B-calf thymus DNA solution were determined. The adsorption constant of dye to cells for Rhodamine B was 6.86 cal/mol (adsorptive affinity in Langmuir's equation) and 2.86 (for the constant K in Freundlich's equation). Melting temperature values for Rhodamine B calf thymus DNA solution increased with dye concentration.

Metabolism Metabolites

... DE-ETHYLATED ENZYMATICALLY; 2 OF 3 OBSERVED METABOLITES WERE IDENTIFIED AS N,N'-DIETHYL-3,6-DIAMINOFLUORAN & 3,6-DIAMINOFLUORAN.

Wikipedia

Rhodamine_B
Benzamidine

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

... IS PRODUCED COMMERCIALLY BY CONDENSING N,N-DIETHYL-3-AMINOPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY TREATMENT WITH DILUTE HYDROCHLORIC ACID.
Reaction of diethylamine with fluorescin dichloride (3,6-dichlorofluoran) under pressure.

General Manufacturing Information

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1): ACTIVE
... CERTIFIED FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA BY USA FOOD & DRUG ADMIN, CONTAINS @ LEAST 92.0% PURE DYE ... & NOT MORE THAN: 5.0% VOLATILE MATTER, 2.0% SODIUM CHLORIDE & SODIUM SULFATE, 1.0% MIXED OXIDES, 1.0% WATER INSOL MATTER, 0.5% ETHER EXTRACTS, 0.2% DIETHYL-3-AMINOPHENOL ... .
/FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA CONTAINS NOT MORE THAN:/ ... 30 MG/KG HEAVY METALS OTHER THAN LEAD & ARSENIC, 20 MG/KG LEAD & 2 MG/KG ARSENIC.
... MUST MEET PRODUCT SPECIFICATIONS AS PROMULGATED BY LAW. ITS USE IN DRUG PRODUCTS FOR INTERNAL USE & IN MOUTHWASHES, DENTIFRICES & PROPRIETARY PRODUCTS IS LIMITED TO MAX TOLERANCE LEVEL OF 0.75 MG IN AMT OF PRODUCT REASONABLY EXPECTED TO BE INGESTED IN ONE DAY.
IN LIPSTICKS, MAX AMT OF ALL COLORS USED, INCL RHODAMINE B, IS LIMITED TO MAX OF 6% PURE DYE BY WT OF EACH LIPSTICK. IT MAY BE USED WITHOUT TOLERANCE LEVELS IN OTHER EXTERNALLY APPLIED COSMETICS & DRUGS.
For more General Manufacturing Information (Complete) data for RHODAMINE B (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

RHODAMINE B WAS ISOLATED FROM SHAMPOOS & IDENTIFIED BY 2-DIMENSIONAL THIN-LAYER CHROMATOGRAPHY & COLUMN CHROMATOGRAPHY ON MICROCRYST CELLULOSE.
Thin-layer chromatography has been used to separate and identify rhodamine B as follows: (1) in the presence of other water soluble fluorescent compounds on silica gel and unmodified cellulose layers with two solvent systems, (2) in the presence of other low polarity dyes using a zigzag development path on silica gel plate, and (3) in the presence of other red food dyes on a polyamide silica gel mixed layer using five solvent systems, with a detection limit of approximately 2 ug. Thin-layer chromatography has also been used to separate rhodamine B and other dyes as part of a method of analysis in which the separated dyes have been: (1) identified by their nuclear magnetic resonance or visible spectra, (2) identified by their absorption or fluorescence spectra and determined fluorimetrically, and (3) identified by color under ultraviolet or ordinary light and determined with a spectrodensitometer.
Paper chromatography has been used to separate and identify basic dyes, including rhodamine B, using two solvent systems.
A simple HPLC method is described for the detn of Rhodamine B, Erio Acid Red and Automate Red B dyes which are used as tracers in forestry spray formulations. The dye soln were analyzed at 30 deg by reversed phase chromatography on an HP:RP-8, 10 um MOS Hypersil column using a mobile phase of MeOH-H2O at a flow rate of 1.0 ml/min with UV detection. Responses were linear for 0.1-10 ug/ml Rhodamine B and Erio Acid Red, whereas the range was 1.0-10 ug/ml for Automate Red B. The limits of detection were 0.1 ug/ml for Rhodamine B and Erio Acid Red, and 1 ug/ml for Automate Red B. The method was successfully used to quantify Rhodamine B and Erio Acid Red present in two aq formulations of fenitrothion insecticide. However, interference peaks were observed with the oil-based formulation and prevented the quantification of Automate Red B present.

Dates

Modify: 2024-02-18

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